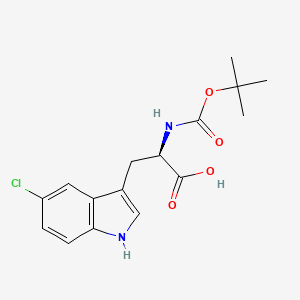
Boc-5-Chloro-D-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-5-Chloro-D-tryptophan, also known as this compound, is a useful research compound. Its molecular formula is C16H19ClN2O4 and its molecular weight is 338.788. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Boc-5-Chloro-D-Tryptophan is a derivative of D-Tryptophan, an amino acid known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry due to its unique properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological processes, and relevant research findings.
This compound is synthesized through a multi-step process that involves protecting the amino group with a Boc (tert-butyloxycarbonyl) group and chlorinating the indole ring at the 5-position. This modification enhances its binding affinity to certain proteins and alters its biological activity compared to its L-counterpart.
The mechanism of action of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmitter synthesis. Notably, it can inhibit tryptophan hydroxylase, an enzyme crucial for serotonin biosynthesis, thereby influencing serotonin levels in the body. The presence of chlorine at the 5-position enhances this interaction, leading to altered signaling pathways that may affect mood and behavior.
1. Neuroprotective Effects
Research indicates that D-amino acids, including this compound, exhibit neuroprotective properties. These compounds have been implicated in modulating neurotransmitter release and may play a role in protecting neurons from oxidative stress .
2. Antimicrobial Properties
This compound has shown promise in antimicrobial applications. Studies have demonstrated that D-Tryptophan derivatives can inhibit the growth of various foodborne pathogens by delaying their growth significantly under specific conditions. The antimicrobial effect is believed to stem from changes in the extracellular matrix that prevent initial cell adhesion .
3. Antibiofilm Activity
The compound also exhibits antibiofilm activity against biofilm-forming organisms such as Staphylococcus aureus and Pseudomonas aeruginosa. This activity is attributed to its ability to disrupt quorum sensing mechanisms in bacteria, thus preventing biofilm formation .
Table 1: Summary of Biological Activities of this compound
Case Study: Antimicrobial Effects
In a systematic review, D-Tryptophan was shown to have a significant antimicrobial effect against various strains of bacteria. For instance, Koseki et al. (2015) reported that D-Tryptophan delayed the growth of pathogens for over 12 hours under specific conditions . This underscores the potential application of this compound in food preservation and safety.
属性
IUPAC Name |
(2R)-3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXAZAYKCNQAL-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210848 |
Source


|
| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114903-31-0 |
Source


|
| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114903-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














